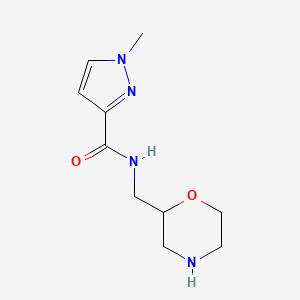![molecular formula C55H32O8 B15221126 (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of fluorine atoms and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with 3-hydroxyacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyphenyl group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a similar structure but lacks the fluorine atoms and hydroxyphenyl group.
Methyl 4-fluorobenzoate: Contains a fluorine atom but differs in the overall structure and functional groups.
Uniqueness
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both fluorine atoms and a hydroxyphenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C55H32O8 |
|---|---|
Peso molecular |
820.8 g/mol |
Nombre IUPAC |
7-[3-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-2-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)phenyl]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C55H32O8/c56-34-15-9-14-33(31-34)44(57)30-29-32-13-10-16-35(36-17-11-23-42-50(36)52(58)62-54(42)38-19-1-5-25-45(38)60-46-26-6-2-20-39(46)54)49(32)37-18-12-24-43-51(37)53(59)63-55(43)40-21-3-7-27-47(40)61-48-28-8-4-22-41(48)55/h1-31,56H/b30-29+ |
Clave InChI |
CJTLRMGYMRIBGT-QVIHXGFCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)/C=C/C(=O)C1=CC(=CC=C1)O |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)C=CC(=O)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


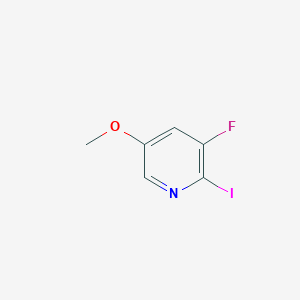
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
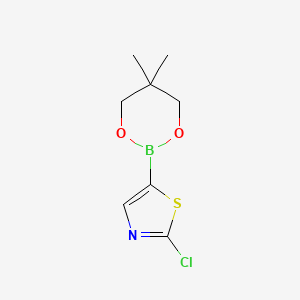
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
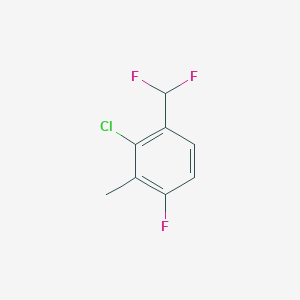
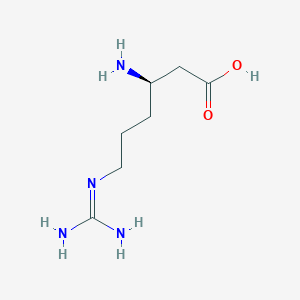

![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

